![molecular formula C12H19O5P B14379083 Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester CAS No. 89901-52-0](/img/structure/B14379083.png)
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group. This compound contains a furan ring, a ketone group, and a diethyl ester moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, the reaction of trimethyl phosphite with an appropriate alkyl halide under controlled conditions can yield the desired phosphonate ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with phosphate groups.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester involves its interaction with molecular targets that recognize phosphate or phosphonate groups. The compound can act as a mimic of natural phosphate groups, allowing it to inhibit enzymes or interact with proteins that bind to phosphate-containing molecules. This property makes it useful in designing enzyme inhibitors and studying phosphate-related biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another phosphonate ester with similar chemical properties.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonic acid moiety.
Uniqueness
Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester is unique due to its combination of a furan ring, a ketone group, and a diethyl ester moiety.
Properties
CAS No. |
89901-52-0 |
|---|---|
Molecular Formula |
C12H19O5P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-4-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C12H19O5P/c1-4-16-18(14,17-5-2)12(9-10(3)13)11-7-6-8-15-11/h6-8,12H,4-5,9H2,1-3H3 |
InChI Key |
DXJZKDZLNVZSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC(=O)C)C1=CC=CO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
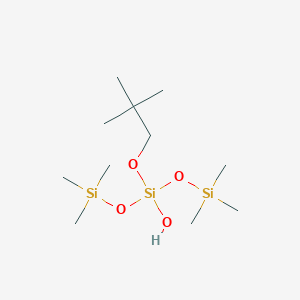
![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)
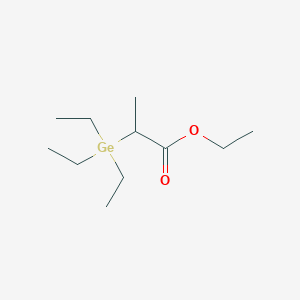
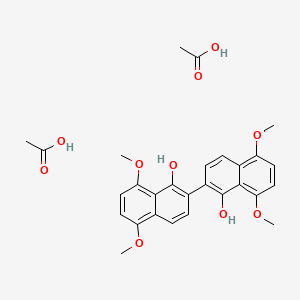
![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

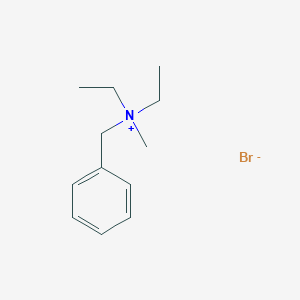
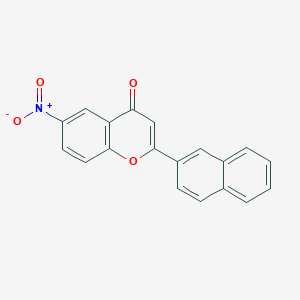

![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
